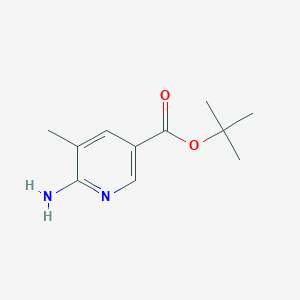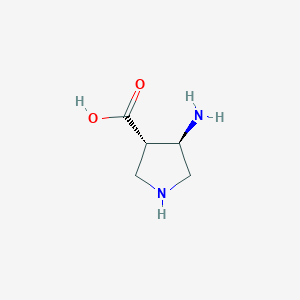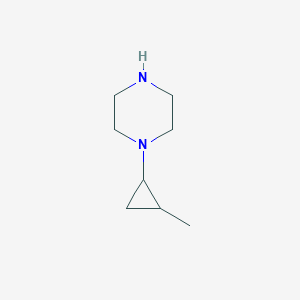
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an amino group attached to the pyrazole ring and an acetamide group linked to a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Amino Group: The amino group can be introduced by reacting the pyrazole with an appropriate amine under basic conditions.
Acetamide Formation: The final step involves the acylation of the amino-substituted pyrazole with an acyl chloride or anhydride to form the acetamide group. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is investigated for its potential use in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often studied using biochemical assays and molecular modeling techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)acetamide: Lacks the branched alkyl chain, which may affect its solubility and reactivity.
N-(3-Methylbutan-2-yl)acetamide: Does not contain the pyrazole ring, which is crucial for its biological activity.
3-Amino-1h-pyrazole: Lacks the acetamide group, which may influence its chemical properties and applications.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is unique due to the combination of the pyrazole ring, amino group, and acetamide group. This combination imparts specific chemical and biological properties that make it valuable for various applications. The branched alkyl chain further enhances its solubility and reactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
2-(3-aminopyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)8(3)12-10(15)6-14-5-4-9(11)13-14/h4-5,7-8H,6H2,1-3H3,(H2,11,13)(H,12,15) |
Clé InChI |
POOVOBJGPRDLDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NC(=O)CN1C=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


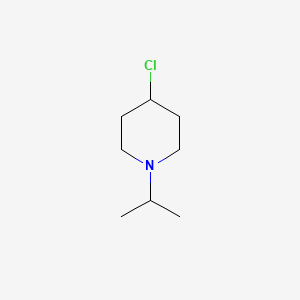
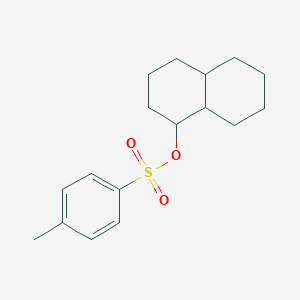
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)


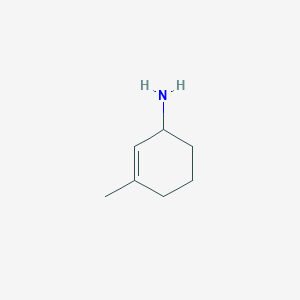
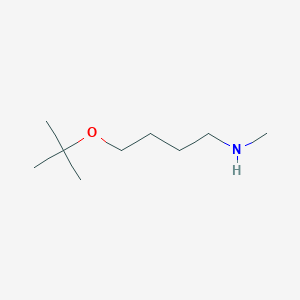
![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)

